molecular formula C18H20N4O2 B2644979 1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2192639-78-2

1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2644979
M. Wt: 324.384
InChI Key: QMEVTZDJTIVMKT-UHFFFAOYSA-N
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Description

1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one , also known as BMIP , is a synthetic organic compound with a complex structure. It belongs to the class of benzimidazole derivatives and exhibits intriguing biological properties. The compound’s molecular formula is C₁₈H₂₀N₄O₂ .


Synthesis Analysis

  • Hydrazine Derivative Formation :
    • The obtained aldehyde then undergoes a reaction with thiosemicarbazide in ethanol at reflux temperature, resulting in the formation of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Molecular Structure Analysis

BMIP’s molecular structure consists of a benzimidazole core with a piperazine ring and a prop-2-en-1-one moiety. The imidazole group contributes to its unique properties, while the benzoyl group enhances its stability and reactivity .


Chemical Reactions Analysis

BMIP can participate in various chemical reactions, including nucleophilic aromatic substitutions and coordination reactions. Its versatile structure allows it to engage in diverse interactions with other molecules .


Physical And Chemical Properties Analysis

  • Spectral Data : NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy provide essential data for structural confirmation .

Future Directions

: Molbank | Free Full-Text | Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide : Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl …

properties

IUPAC Name

1-[4-benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-3-16(23)21-11-12-22(18(24)14-7-5-4-6-8-14)15(13-21)17-19-9-10-20(17)2/h3-10,15H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEVTZDJTIVMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CN(CCN2C(=O)C3=CC=CC=C3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one

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